molecular formula C8H5NO4 B1447552 5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid CAS No. 1540898-58-5

5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B1447552
CAS No.: 1540898-58-5
M. Wt: 179.13 g/mol
InChI Key: NBLAWCJCDVSVRQ-UHFFFAOYSA-N
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Description

5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid is an organic compound that features a furan ring fused to an oxazole ring, with a carboxylic acid functional group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid typically involves the formation of the furan and oxazole rings followed by their fusion and subsequent functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Paal-Knorr synthesis can be used to form the furan ring, while the oxazole ring can be synthesized via the cyclization of α-hydroxy ketones with nitriles.

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form oxazolidines.

    Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are commonly used.

Major Products Formed

    Oxidation: Furanones and carboxylic acids.

    Reduction: Oxazolidines and alcohols.

    Substitution: Halogenated furans and sulfonyl derivatives.

Scientific Research Applications

5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and oxazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxylic acid
  • Oxazole-4-carboxylic acid
  • 5-(Furan-2-yl)-1,2-oxazole-4-carboxylic acid

Uniqueness

5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid is unique due to the specific positioning of the furan and oxazole rings, which can influence its reactivity and biological activity. The presence of both a furan and an oxazole ring in the same molecule provides a unique scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

5-(furan-3-yl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-8(11)6-3-9-13-7(6)5-1-2-12-4-5/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLAWCJCDVSVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=C(C=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid
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5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid
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5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid
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5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 5
5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 6
5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid

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